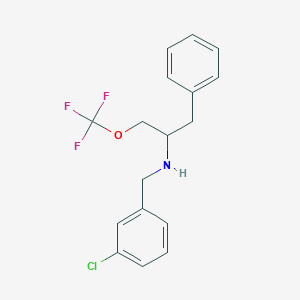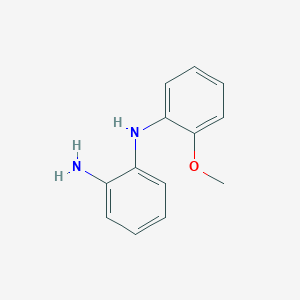
5-(5-Acetyl-thiophen-2-yl)-thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is an organic compound belonging to the class of bi- and oligothiophenes. These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid typically involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 . Another method involves acylation at the C-5’ position with lauroyl chloride in the presence of SnCl4, followed by a Vilsmeier–Haack reaction .
Industrial Production Methods
Industrial production methods for 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalytic amounts of palladium and other reagents would be optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Medicine: Research is ongoing into its potential use as a β-amyloid probe for Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a biosensor by binding to specific antigens, leading to a detectable signal . In medicinal applications, it may interact with β-amyloid plaques, allowing for imaging and diagnosis of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene-5-carboxylic acid: Another thiophene derivative with similar structural features.
2,2’5’,2’‘-Terthiophene-5,5’'-dicarboxylic acid: A compound with three linked thiophene rings, used in similar applications.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene-5,5’‘’-dicarboxylic acid: A compound with four linked thiophene rings, also used in organic electronics and material science.
Uniqueness
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
886509-87-1 |
|---|---|
Formule moléculaire |
C11H8O3S2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
5-(5-acetylthiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O3S2/c1-6(12)7-2-3-8(15-7)9-4-5-10(16-9)11(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
AZHDCVIYUWZGCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)



![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)
![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)
![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)
![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)
![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)
